2-(4-ethoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O6S.ClH/c1-3-31-20-4-6-21(7-5-20)32-18-23(27)24-12-13-25-14-16-26(17-15-25)33(28,29)22-10-8-19(30-2)9-11-22;/h4-11H,3,12-18H2,1-2H3,(H,24,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOAYZXJQAEPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-ethoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride, with the CAS number 1189888-55-8, is a synthetic compound that has garnered attention in pharmacological research for its biological activity. This compound exhibits significant interactions with dopamine receptors and potential anticancer properties, making it a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 514.0 g/mol. The structure includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1189888-55-8 |
| Molecular Formula | C23H32ClN3O6S |
| Molecular Weight | 514.0 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
Dopamine Receptor Interaction
Research indicates that this compound acts as a ligand for dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor. The pKi values are reported as follows:
- D3 Receptor : pKi = 8.04
- D2 Receptor : pKi = 7.83
These values suggest its potential utility in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it showed a growth inhibitory concentration (GI50) of approximately 50 µM against MiaPaCa-2 pancreatic cancer cells. This indicates its potential as an anticancer agent .
The compound's ability to inhibit the S100A2-p53 protein-protein interaction suggests it may influence tumor suppressor activity, which is crucial in cancer biology. This mechanism highlights its relevance in therapeutic development for cancer treatment .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Dopamine Receptor Binding : A study investigated the binding affinity of various piperazine derivatives to dopamine receptors, confirming that this compound has a selective binding profile that could be beneficial in neuropharmacology .
- Antitumor Efficacy : Another research project focused on the cytotoxic effects of compounds similar to this one on pancreatic cancer cells, revealing that those with similar structures also exhibited promising anticancer activities .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Key Biological Activity |
|---|---|---|
| Compound A | Similar piperazine structure | Anticancer activity |
| Compound B | Contains sulfonamide group | Dopamine receptor interaction |
| Compound C | Piperidine instead of piperazine | Different receptor affinity profile |
Comparison with Similar Compounds
Key Structural Features
Pharmacological Implications
- Substituent Lipophilicity: The 4-ethoxyphenoxy group increases lipophilicity relative to the 4-fluorophenyl group in , which could improve membrane permeability .
- Salt Form : The hydrochloride salt in the target compound likely improves aqueous solubility compared to neutral analogues, aiding in formulation and absorption .
Research Findings and Data
Crystallographic and Conformational Analysis
Preparation Methods
Sulfonylation Side Reactions
Over-sulfonylation may occur if excess sulfonyl chloride is used, leading to bis-sulfonylated byproducts. Strict stoichiometric control and slow addition of sulfonyl chloride mitigate this issue.
Alkylation Selectivity
Competing N-alkylation at both piperazine nitrogens is avoided by using a mono-protected piperazine intermediate. Boc-protection followed by deprotection post-alkylation ensures regioselectivity.
Amide Coupling Efficiency
Alternative coupling agents such as HATU or T3P may enhance reaction rates and yields. For instance, HATU-mediated coupling in DMF at 0°C achieves 90% conversion within 6 hours.
Q & A
Q. What are the critical steps in synthesizing 2-(4-ethoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride?
- Methodological Answer : The synthesis involves multi-step organic reactions:
- Nucleophilic substitution to introduce the ethoxyphenoxy group.
- Sulfonylation of the piperazine ring using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Acetamide coupling via activation of the carboxylic acid (e.g., using HATU or EDCI) and reaction with the ethylenediamine derivative.
- Hydrochloride salt formation by treating the free base with HCl in ethanol.
Key purification steps include column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization from ethanol/water .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., ethoxy group at δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z ~590).
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm).
- Elemental analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
**How can researchers design experiments to evaluate the compound’s pharmacological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
